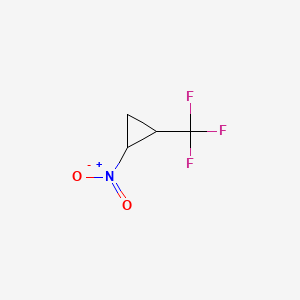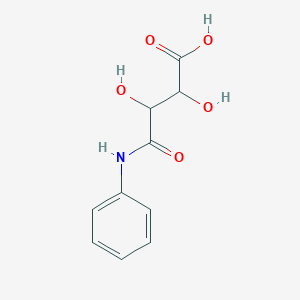
5,7-Dibromo-2,3-dihydro-1H-inden-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromo-2,3-dihydro-1H-inden-4-ol: is an organic compound that belongs to the class of brominated indenes This compound is characterized by the presence of two bromine atoms at the 5 and 7 positions, a hydroxyl group at the 4 position, and a dihydroindenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol typically involves the bromination of 2,3-dihydro-1H-indene derivatives. One common method is the acid-induced intramolecular cyclization of 1,1-disubstituted 3-aryl-2,3-dibromoallylalcohols, which affords 2,3-dibromo-1H-indene derivatives . This method can be adapted to introduce the hydroxyl group at the 4 position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents under controlled conditions. The process would require careful handling of reagents and optimization of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
Substitution: Formation of substituted indene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound may be used in the development of biologically active molecules, including potential pharmaceuticals. Its brominated structure can interact with biological targets, making it a candidate for drug discovery.
Medicine: Research into the medicinal properties of this compound may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5,7-Dibromo-2,3-dihydro-1H-inden-4-ol exerts its effects depends on its interaction with molecular targets. The bromine atoms and hydroxyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
5,7-Dibromo-1H-indole: Similar brominated structure but with an indole core.
4,6-Dibromo-2,3,3-trimethyl-3H-indole: Another brominated indole derivative with different substitution patterns.
5,5′-Dibromoindigo: A brominated indigo dye with historical significance.
Propiedades
Fórmula molecular |
C9H8Br2O |
|---|---|
Peso molecular |
291.97 g/mol |
Nombre IUPAC |
5,7-dibromo-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H8Br2O/c10-7-4-8(11)9(12)6-3-1-2-5(6)7/h4,12H,1-3H2 |
Clave InChI |
PSRWWCYJKAIYGM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)C(=C(C=C2Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+](/img/structure/B15127894.png)


![2-[4-(1-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B15127911.png)
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6''-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B15127916.png)
![9-[4-(1-Aminopropan-2-yl)phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione hydrochloride](/img/structure/B15127921.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B15127926.png)



![rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride, cis](/img/structure/B15127939.png)

